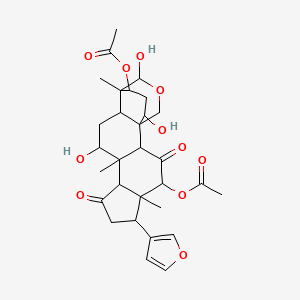

Isotoosendanin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHGAWHOBGXBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Isotoosendanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a multi-faceted agent with significant anti-tumor and anti-inflammatory properties. This technical guide delineates the core mechanisms of action of this compound, focusing on its direct interaction with key signaling proteins and its profound impact on fundamental cellular processes including apoptosis, autophagy, and cell cycle progression. Through a comprehensive review of the existing literature, this document provides an in-depth analysis of its molecular targets and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Primary Mechanism: Direct Inhibition of TGF-β Receptor 1 (TGFβR1)

The principal anti-tumor activity of this compound stems from its function as a direct inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1), a serine/threonine kinase that plays a pivotal role in cell growth, differentiation, and metastasis.

This compound physically binds to TGFβR1, thereby abrogating its kinase activity.[1][2] This inhibition prevents the TGF-β-induced phosphorylation of downstream signaling molecules, Smad2 and Smad3, which are crucial for the epithelial-mesenchymal transition (EMT) – a key process in cancer metastasis.[1][3] By blocking the TGF-β/Smad signaling cascade, this compound effectively reduces the migration, invasion, and metastatic potential of cancer cells, particularly in triple-negative breast cancer (TNBC).[1] Furthermore, ITSN's inhibition of this pathway has been shown to decrease the expression of GOT2, a downstream gene of Smad2/3, which in turn affects mitochondrial fission and lamellipodia formation, further impeding cancer cell motility.

Signaling Pathway Diagram: TGF-β/Smad Inhibition by this compound

Caption: Inhibition of the TGF-β/Smad pathway by this compound.

Modulation of Key Cellular Processes

Beyond its primary target, this compound exerts its anti-neoplastic effects by modulating several critical cellular processes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and TNBC. The mechanism involves the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Survivin. This leads to the activation of the caspase cascade, evidenced by increased levels of cleaved Caspase-3 and cleaved PARP, ultimately resulting in programmed cell death. The related compound, Toosendanin (TSN), has been shown to mediate its apoptotic effects in part through the activation of deoxycytidine kinase (dCK) and suppression of the JNK signaling pathway.

Signaling Pathway Diagram: Apoptosis Induction by this compound

Caption: this compound-induced mitochondrial apoptosis pathway.

Inhibition of Late-Stage Autophagy

This compound and its analogue Toosendanin function as late-stage autophagy inhibitors. This is not due to the prevention of autophagosome-lysosome fusion, but rather to the impairment of lysosomal function. Toosendanin has been identified as a vacuolar-type H+-translocating ATPase (V-ATPase) inhibitor, which leads to an elevation of lysosomal pH. This de-acidification of the lysosome inactivates lysosomal hydrolases, thereby blocking the degradation of autophagic cargo and leading to the accumulation of autophagosomes. This action can sensitize cancer cells to chemotherapy by preventing protective autophagy.

Logical Diagram: Mechanism of Autophagy Inhibition

Caption: this compound inhibits late-stage autophagy by impairing lysosomal function.

Induction of Cell Cycle Arrest

In NSCLC cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase. This is accompanied by a reduction in the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 2 (CDK2) and Cyclins D1 and A2, which are essential for the G1 to S phase transition.

Other Affected Signaling Pathways

-

JAK/STAT3 Pathway: this compound can inhibit the JAK/STAT3 signaling pathway. It achieves this by directly targeting and enhancing the stability of SHP-2, a protein tyrosine phosphatase, leading to a reduction in its ubiquitination.

-

NF-κB Pathway: While direct, potent inhibition of the NF-κB pathway by this compound is not extensively documented, the related compound Toosendanin has been shown to inhibit the NF-κB pathway in the context of inducing ferroptosis in colorectal cancer. This suggests a potential, albeit perhaps indirect or context-dependent, role in modulating NF-κB signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: IC₅₀ Values of this compound for Cell Viability

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| A549 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 |

| HCC827 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 |

| H838 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (effective at 2.5 µM) | Not specified |

| BT549 | Triple-Negative Breast Cancer | Not specified (effective) | Not specified |

| 4T1 | Triple-Negative Breast Cancer (murine) | Not specified (effective at 2.5 µM) | Not specified |

Data compiled from multiple sources.

Table 2: Kinase Inhibition Data for this compound

| Target | IC₅₀ (nM) | Assay Type |

| TGFβR1 | 6732 | Kinase Activity Assay |

**

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

TGFβR1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of TGFβR1 by measuring the amount of ADP produced.

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant active TGFβR1 enzyme and TGFβR1 peptide substrate in Kinase Assay Buffer to desired concentrations.

-

Prepare a solution of ATP in Kinase Assay Buffer (e.g., 25 µM).

-

Prepare serial dilutions of this compound in Kinase Assay Buffer with a constant, low percentage of DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the this compound dilution (or vehicle control).

-

Add 10 µL of the TGFβR1 enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (using Promega ADP-Glo™ Kinase Assay kit):

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Workflow Diagram: Cell Viability MTT Assay

Caption: A typical experimental workflow for an MTT-based cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Culture cells in 6-well plates and treat with this compound (or vehicle control) for the desired duration.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect membrane permeability.

-

Set up appropriate compensation controls for single-stained and unstained cells.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Conclusion

This compound is a promising natural compound with a well-defined primary mechanism of action centered on the direct inhibition of TGFβR1 kinase activity. This targeted action is complemented by its ability to induce apoptosis and cell cycle arrest while concurrently inhibiting the pro-survival mechanism of autophagy. These multifaceted activities underscore its potential as a lead compound for the development of novel anti-cancer therapeutics, particularly for aggressive and metastatic cancers like TNBC. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotoosendanin structure and chemical properties

An In-depth Technical Guide to Isotoosendanin: Structure, Properties, and Biological Activity

Introduction

This compound (ITSN) is a natural triterpenoid compound, specifically a limonoid, isolated from the fruit and cortex of Melia toosendan.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and potent anti-tumor properties.[1][3][4] Recent research has particularly highlighted its efficacy against aggressive cancers like triple-negative breast cancer (TNBC), making it a promising candidate for drug development.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanisms of this compound, with a focus on its anti-cancer activities. It includes detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex polycyclic compound with the chemical formula C30H38O11. Its intricate structure features multiple stereocenters and functional groups that contribute to its biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is critical for its handling, formulation, and experimental use.

| Property | Value | Reference(s) |

| CAS Number | 97871-44-8 | |

| Molecular Formula | C30H38O11 | |

| Molecular Weight | 574.62 g/mol | |

| Appearance | Powder | |

| Purity | >98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Storage Conditions | Desiccate at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Spectroscopic Data

Structural elucidation and quality control of this compound are typically performed using a combination of spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

| Technique | Observation | Reference(s) |

| Mass Spectrometry (MS) | In positive ionization mode, the parent ion fragments in a characteristic pattern. | |

| MS-MS Transition | m/z 557 → m/z 437 | |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to confirm the complex polycyclic structure. | |

| IR Spectroscopy | Used to identify key functional groups such as carbonyls (C=O) and hydroxyls (O-H). |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-tumor activity, primarily through the inhibition of key signaling pathways involved in cancer progression and metastasis.

Inhibition of TGF-β Signaling

A primary mechanism of action for this compound is the direct inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ITSN directly binds to the TGF-β receptor type-1 (TGFβR1), a transmembrane kinase receptor. This interaction, which involves key residues Lys232 and Asp351 in the kinase domain, abrogates the receptor's kinase activity. By blocking TGFβR1, this compound prevents the phosphorylation of downstream effectors Smad2 and Smad3, thereby inhibiting the entire signaling cascade. This leads to a reduction in epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Downstream Effects on Mitochondrial Fission

The inhibition of the TGF-β/Smad2/3 axis by this compound leads to further downstream effects that impair cancer cell motility. ITSN decreases the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2). Reduced GOT2 levels promote the ubiquitination and subsequent degradation of Myosin-9 (MYH9) by the E3 ubiquitin ligase STUB1. The degradation of MYH9 prevents the phosphorylation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. The resulting inhibition of mitochondrial fission and lamellipodia formation contributes significantly to the anti-metastatic effects of this compound.

References

Biological activity of Isotoosendanin

An In-depth Technical Guide on the Biological Activity of Isotoosendanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ITSN) is a natural triterpenoid compound extracted from the fruit and bark of Melia toosendan. Traditionally used as an insecticide, recent scientific investigation has revealed its potent and diverse biological activities, positioning it as a promising candidate for drug development, particularly in oncology. This document provides a comprehensive overview of the known biological activities of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Core Biological Activity: Anticancer Effects

This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, with triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) being the most extensively studied. Its anticancer activity is multifaceted, involving the modulation of key signaling pathways, induction of programmed cell death, and inhibition of metastasis.

Mechanism of Action

a) Inhibition of TGF-β Signaling Pathway

A primary mechanism of this compound's anti-metastatic effect is its direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. ITSN directly interacts with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity.[1][2] This action prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent regulation of genes involved in the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.[1][3] By inhibiting TGF-β-induced EMT, ITSN reverses changes in cell morphology and protein expression, decreasing markers like Vimentin and Snail while increasing E-cadherin.[4]

Caption: ITSN directly targets TGFβR1 to block Smad-dependent signaling.

b) Inhibition of JAK/STAT3 Signaling Pathway

This compound also modulates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. It accomplishes this by directly targeting the protein tyrosine phosphatase SHP-2, enhancing its stability and preventing its ubiquitination. This leads to the inactivation of phospho-STAT3 (Tyr-705), which in turn blocks its dimerization and translocation to the nucleus, ultimately downregulating the expression of STAT3 target genes critical for cancer cell survival and proliferation, such as Bcl-2, Mcl-1, and survivin.

Caption: ITSN enhances SHP-2 stability to inhibit the JAK/STAT3 pathway.

c) Induction of Apoptosis and Cell Cycle Arrest

ITSN is a potent inducer of apoptosis. In NSCLC cells, treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and Cleaved Caspase-3, along with a decrease in the anti-apoptotic protein Survivin. Furthermore, ITSN induces cell cycle arrest at the G0/G1 phase. This is achieved by reducing the expression of key cell cycle regulators, including Cyclin-dependent kinase 2 (CDK2) and Cyclins D1/A2, which are necessary for the transition from G1 to S phase. In some cancer models, particularly TNBC, ITSN has also been shown to induce necrosis and autophagy.

Caption: ITSN downregulates CDK2/Cyclins to cause G0/G1 cell cycle arrest.

Quantitative Data: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cell line and the duration of exposure.

| Compound | Target/Cell Line | Activity | IC50 Value | Duration | Reference |

| This compound | TGFβR1 Kinase | Kinase Inhibition | 6.732 µM (6732 nM) | - | |

| This compound | A549 (NSCLC) | Cell Viability | 1.691 - 18.20 µM | 48-72 h | |

| This compound | HCC827 (NSCLC) | Cell Viability | 1.691 - 18.20 µM | 48-72 h | |

| This compound | H838 (NSCLC) | Cell Viability | 1.691 - 18.20 µM | 48-72 h | |

| This compound | 4T1 (TNBC) | Necrosis Induction | 2.5 µM | - | |

| This compound | MDA-MB-231 (TNBC) | Necrosis Induction | 2.5 µM | - |

Other Biological Activities

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. Studies have shown its effectiveness in acetic acid-induced vascular permeability tests and λ-carrageenan-induced hind paw edema models, indicating its potential for treating inflammatory conditions.

Insecticidal Activity

Consistent with its traditional use, this compound and its parent compound, Toosendanin, exhibit potent insecticidal properties. They act as antifeedants and growth regulators against various agricultural pests. For example, Toosendanin is highly toxic to the yellow fever mosquito, Aedes aegypti, with a 24-hour LC50 of 60.8 µg/ml for first instar larvae and an LD50 of 4.3 µ g/female for adults after topical application.

Experimental Protocols & Workflows

The evaluation of this compound's biological activity employs a range of standard cell and molecular biology techniques.

Caption: A typical experimental workflow for assessing ITSN's anticancer effects.

Cell Viability Assay (e.g., CCK-8 or MTT)

-

Principle: To determine the cytotoxicity of ITSN and calculate the IC50 value. These colorimetric assays measure the metabolic activity of viable cells.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: To quantify the number of apoptotic and necrotic cells following ITSN treatment. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of necrotic cells with compromised membranes.

-

Methodology:

-

Culture cells in 6-well plates and treat with ITSN at the desired concentration (e.g., IC50 value) for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis

-

Principle: To determine the effect of ITSN on cell cycle distribution.

-

Methodology:

-

Treat cells with ITSN for a specified time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Principle: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Methodology:

-

Treat cells with ITSN and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Smad2, total Smad2, Cleaved Caspase-3, CDK2, β-actin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Conclusion and Future Directions

This compound is a potent natural compound with a well-defined portfolio of biological activities, most notably its anticancer effects. Its ability to concurrently target multiple critical oncogenic pathways, including TGF-β and STAT3, while inducing both apoptosis and cell cycle arrest, makes it a highly attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in patient-derived xenograft models, and exploring synergistic combinations with existing chemotherapeutic agents to enhance therapeutic outcomes in treating aggressive cancers like TNBC.

References

- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Isotoosendanin: A Technical Guide to its Function as a TGFβR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a natural triterpenoid compound, has emerged as a promising inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1), a key player in cellular signaling pathways implicated in cancer progression and fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and biological effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Lines/System | Citation |

| IC₅₀ (TGFβR1 Kinase Activity) | 6732 nM | In vitro kinase assay | [1] |

| Binding Affinity (to TGFβR1) | 8.0 kcal/mol | Molecular Docking | [2] |

Table 1: Biochemical and Biophysical Data for this compound

| Assay | Cell Lines | Concentration Range | Observed Effects | Citation |

| Cell Viability | A549, HCC827, H838 (NSCLC) | 0-90 µM | Dose- and time-dependent reduction in viability (IC₅₀: 1.691 to 18.20 µM) | [1] |

| Cell Migration & Invasion | MDA-MB-231, BT549, 4T1 (TNBC) | 10-1000 nM | Concentration-dependent reduction in wound closure, invasion, and migration | |

| Colony Formation | A549, HCC827, H838 (NSCLC) | 1-6 µM | Significant inhibition of colony formation | |

| Epithelial-Mesenchymal Transition (EMT) | MDA-MB-231, BT549, 4T1 (TNBC) | 300-1000 nM | Reversal of TGF-β-induced EMT; decreased Vimentin, α-SMA, FSP1, Snail, ZEB1; increased E-cadherin | |

| Smad2/3 Phosphorylation | MDA-MB-231, BT549, 4T1 (TNBC) | 300-1000 nM | Reduction in TGF-β-induced Smad2/3 phosphorylation |

Table 2: In Vitro Cellular Effects of this compound

| Xenograft Model | Treatment Regimen | Observed Effects | Citation |

| A549 Xenograft | 10-20 mg/kg, i.p., every two days, 7 times | Significant reduction in tumor growth | |

| 4T1 TNBC Metastasis Model | 1 mg/kg/day ITSN | Reduced bioluminescence of metastases; decreased metastatic foci in liver and lung; reversed EMT in tumor tissues |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly targeting the kinase activity of TGFβR1. The following diagrams illustrate the canonical TGF-β signaling pathway and the proposed mechanism of inhibition by this compound.

References

Isotoosendanin: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a triterpenoid saponin extracted from the fruits of Melia toosendan, has garnered significant interest for its diverse pharmacological activities. While extensively studied for its anti-cancer properties, emerging evidence suggests a potential role for ITSN as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of data and protocols to facilitate further investigation into the therapeutic potential of this compound.

Core Anti-inflammatory Mechanisms and Quantitative Data

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The transforming growth factor-beta (TGF-β) signaling pathway, which plays a complex role in both promoting and suppressing inflammation depending on the cellular context, has been identified as a direct target of ITSN.

Inhibition of TGF-β Signaling

ITSN has been shown to directly interact with the TGF-β receptor type 1 (TGFβR1), a critical component of the TGF-β signaling cascade. By binding to TGFβR1, ITSN abrogates its kinase activity, thereby blocking the downstream signaling events that are often implicated in chronic inflammation and fibrosis.

| Target | Assay | Compound | IC50 | Reference |

| TGFβR1 Kinase Activity | In vitro kinase assay | This compound | 6.732 µmol/L | [1] |

Table 1: Quantitative Data on the Inhibition of TGFβR1 Kinase Activity by this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the kinase activity of TGFβR1.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with complex intracellular signaling networks. The following section details the key pathways identified to date and provides visual representations of these interactions.

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β receptor type 2 (TGFβR2), which then recruits and phosphorylates TGFβR1. This activation of TGFβR1 leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. This compound's direct inhibition of TGFβR1 kinase activity serves as a critical checkpoint in this cascade, preventing the propagation of the inflammatory signal.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

In Vitro TGFβR1 Kinase Activity Assay

This protocol is designed to quantify the inhibitory effect of this compound on the kinase activity of TGFβR1.

1. Materials and Reagents:

-

Recombinant human TGFβR1 (active)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (various concentrations)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant TGFβR1, and MBP.

-

Add this compound at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of compounds.

1. Animals:

-

Male Wistar rats or Swiss albino mice (specific pathogen-free).

2. Materials and Reagents:

-

Carrageenan (1% w/v in sterile saline)

-

This compound (various doses)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

3. Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Administer this compound or vehicle control orally or intraperitoneally at predetermined doses.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Future Directions

The current body of research provides a solid foundation for the anti-inflammatory potential of this compound, primarily through its inhibitory action on the TGF-β signaling pathway. However, to fully realize its therapeutic utility, further investigations are warranted in the following areas:

-

Elucidation of effects on other key inflammatory pathways: Comprehensive studies are needed to determine the impact of this compound on the NF-κB, MAPK, and NLRP3 inflammasome pathways, which are central to the inflammatory response.

-

In-depth in vivo studies: Further animal studies are required to assess the efficacy of this compound in various models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its development as a clinical candidate.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory properties, mediated at least in part by the inhibition of the TGF-β signaling pathway. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to build upon this knowledge. Continued research into its mechanisms of action and in vivo efficacy will be crucial in unlocking the full therapeutic potential of this compound for the treatment of a wide range of inflammatory disorders.

References

Unveiling the Analgesic Potential of Isotoosendanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a natural triterpenoid found in Melia toosendan, has garnered scientific interest for its diverse biological activities. While its anti-cancer properties are increasingly studied, emerging evidence suggests a promising role for this compound as an analgesic agent. This technical guide provides a comprehensive overview of the current understanding of the analgesic properties of this compound, detailing its effects in preclinical pain models, elucidating its potential mechanisms of action through key signaling pathways, and outlining the experimental protocols used for its evaluation.

Quantitative Data on Analgesic Efficacy

Research has demonstrated the analgesic potential of this compound in established animal models of pain. The primary evidence for its pain-relieving effects comes from the acetic acid-induced writhing test, a model of visceral inflammatory pain.

| Analgesic Assay | Compound | Animal Model | Key Findings | Citation |

| Acetic Acid-Induced Writhing Test | This compound | Mice | Exhibited significant analgesic effects. | [1][2][3] |

| Hot-Plate Test | This compound | Mice | Did not show significant analgesic effects. | [1][2] |

Note: Specific quantitative data such as ED50 values and percentage of pain inhibition for this compound are not detailed in the currently available literature. The data indicates a significant effect in the writhing test, suggesting peripheral analgesic action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties. These protocols are based on standard preclinical analgesic assays.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.

-

Animals: Male Kunming mice (18-22 g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Grouping and Administration:

-

Animals are randomly divided into control and treatment groups.

-

The control group receives the vehicle (e.g., saline or a solution with a low concentration of Tween 80).

-

Treatment groups receive varying doses of this compound, typically administered intraperitoneally (i.p.) or orally (p.o.).

-

A positive control group receiving a known analgesic (e.g., aspirin) is also included.

-

-

Induction of Writhing: 30 minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 15-20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Hot-Plate Test

This method is used to evaluate centrally mediated analgesia.

-

Animals: Male Kunming mice (18-22 g) are commonly used.

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

-

Baseline Latency: Before drug administration, the baseline reaction time for each mouse is determined by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Grouping and Administration:

-

Animals are divided into control and treatment groups.

-

The control group receives the vehicle.

-

Treatment groups receive varying doses of this compound.

-

A positive control group receiving a known centrally acting analgesic (e.g., morphine) is included.

-

-

Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the reaction time of each mouse is measured again on the hot plate.

-

Data Analysis: The increase in latency period is calculated for each treatment group compared to their baseline and the control group.

Signaling Pathways and Mechanism of Action

The analgesic effect of this compound is likely mediated through the modulation of key signaling pathways involved in pain and inflammation. The primary hypothesized mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, with a potential secondary role for the Nuclear Factor-kappa B (NF-κB) pathway.

TGF-β Signaling Pathway in Pain Modulation

The TGF-β signaling pathway is a crucial regulator of cellular processes, and its involvement in pain modulation is an area of active research. Studies have shown that TGF-β signaling can influence nociceptive processing and the development of chronic pain. This compound has been demonstrated to directly target and inhibit the TGF-β receptor 1 (TGFβR1), thereby blocking the downstream phosphorylation of Smad2/3 and subsequent nuclear translocation and gene transcription. By inhibiting this pathway, this compound may reduce the expression of pro-nociceptive factors and modulate neuronal and glial responses to painful stimuli.

Potential Involvement of the NF-κB Signaling Pathway

While direct evidence for this compound's effect on the NF-κB pathway in the context of analgesia is pending, its structural analog, Toosendanin, has been shown to possess anti-inflammatory and analgesic properties by inhibiting this pathway. The NF-κB signaling cascade is a well-established mediator of inflammation and pain. Inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which are key contributors to pain sensitization.

Experimental Workflow for Analgesic Screening

The following diagram illustrates a general workflow for the preclinical screening of a compound like this compound for analgesic properties.

Conclusion and Future Directions

This compound demonstrates clear analgesic properties in preclinical models of peripheral inflammatory pain. Its mechanism of action is likely linked to the inhibition of the TGF-β signaling pathway, with a potential contribution from the NF-κB pathway. The lack of effect in the hot-plate test suggests that this compound's primary analgesic action may be peripherally mediated.

Further research is warranted to fully elucidate the analgesic profile of this compound. Future studies should focus on:

-

Dose-response studies: To determine the ED50 and optimal therapeutic window for its analgesic effects.

-

Chronic pain models: To evaluate its efficacy in more clinically relevant models of persistent pain.

-

Detailed mechanistic studies: To confirm the precise molecular targets and signaling pathways involved in its analgesic action.

-

Pharmacokinetic and safety profiling: To assess its drug-like properties and potential for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and analgesic activities of ethanolic extract and two limonoids from Melia toosendan fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and analgesic activities of ethanolic extract and two limonoids from Melia toosendan fruit [agris.fao.org]

Isotoosendanin: A Multi-Faceted Inhibitor of Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. The natural triterpenoid Isotoosendanin (ITSN) has emerged as a promising anti-cancer agent, demonstrating significant inhibitory effects on TNBC through multiple mechanisms. This technical guide provides an in-depth overview of the current research on ITSN's activity in TNBC, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. ITSN has been shown to directly target the TGF-β receptor 1 (TGFβR1), a key player in epithelial-mesenchymal transition (EMT) and metastasis. By inhibiting TGFβR1, ITSN disrupts downstream signaling, leading to the suppression of cell migration and invasion. Furthermore, ITSN induces multiple forms of programmed cell death, including apoptosis, necrosis, and autophagy, in TNBC cells. This document consolidates the available data, presents detailed experimental protocols, and visualizes the key signaling pathways modulated by ITSN, offering a comprehensive resource for the scientific community.

Introduction

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This molecular profile renders it unresponsive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality. However, the high rates of metastasis and chemoresistance in TNBC underscore the urgent need for novel therapeutic strategies.

This compound (ITSN), a natural compound isolated from Fructus Meliae Toosendan, has demonstrated potent anti-tumor activities. Recent research has highlighted its significant potential in the context of TNBC, revealing a multi-pronged attack on cancer cell proliferation, survival, and metastasis. This guide will delve into the core findings of this research.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified in various in vitro and in vivo models of TNBC. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (TGFβR1 Kinase Activity) | 6.732 µmol/L | In vitro kinase assay | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |

| Apoptosis Induction | 2.5 µM | MDA-MB-231, 4T1 | [Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy] |

| Autophagy Induction | 2.5 µM | MDA-MB-231, 4T1 | [Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy] |

| Migration Inhibition | 1000 nmol/L | MDA-MB-231, BT549 | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |

| Migration Inhibition | 100 nmol/L | 4T1 | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |

Table 1: In Vitro Efficacy of this compound in TNBC Models

| Model | Treatment | Outcome | Reference |

| 4T1 Xenograft | Not specified in abstract | Decreased tumor growth | [Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy] |

| MDA-MB-231-luc-GFP in situ model | Not specified in abstract | Abrogated metastasis | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |

| BT549-luc-GFP in situ model | Not specified in abstract | Abrogated metastasis | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |

| 4T1-luc-GFP in situ model | Not specified in abstract | Abrogated metastasis | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |

Table 2: In Vivo Efficacy of this compound in TNBC Models

Core Mechanisms of Action

This compound's anti-cancer effects in TNBC are primarily attributed to its interaction with key signaling pathways that govern metastasis and cell survival.

Inhibition of the TGF-β Signaling Pathway and Metastasis

Metastasis is a major cause of mortality in TNBC patients. The transforming growth factor-β (TGF-β) signaling pathway is a critical driver of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

This compound directly targets the TGF-β receptor 1 (TGFβR1), inhibiting its kinase activity.[1] This action blocks the phosphorylation of downstream mediators Smad2 and Smad3, preventing their nuclear translocation and subsequent regulation of EMT-related gene expression. The abrogation of this pathway leads to a significant reduction in TNBC cell migration and invasion.[1]

A more recently elucidated downstream pathway involves the Smad2/3-GOT2-MYH9 signaling axis. This compound, by inhibiting the TGF-β-Smad2/3 pathway, decreases the expression of GOT2. This leads to the degradation of MYH9, which in turn reduces mitochondrial fission and lamellipodia formation, further contributing to the inhibition of TNBC metastasis.

References

Isotoosendanin: A Deep Dive into its Therapeutic Potential for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, is emerging as a promising therapeutic candidate in the landscape of non-small cell lung cancer (NSCLC) treatment. Preclinical studies have illuminated its potent anti-tumor activities, operating through a distinct mechanism of action that sets it apart from conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the current research on this compound for NSCLC, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects in NSCLC primarily by modulating the SHP-2/JAK/STAT3 signaling pathway. ITSN directly targets the Src homology region 2 domain-containing phosphatase 2 (SHP-2), a non-receptor protein tyrosine phosphatase. By binding to SHP-2, this compound enhances its stability and reduces its ubiquitination, leading to a subsequent inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling cascade[1]. The constitutive activation of the JAK/STAT3 pathway is a well-established driver of cell proliferation, survival, and immune evasion in NSCLC. By disrupting this pathway, this compound effectively induces cell cycle arrest and apoptosis in NSCLC cells[2].

A related compound, Toosendanin, has also been shown to sensitize NSCLC cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. This sensitization is achieved through the upregulation of death receptor 5 (DR5) and the induction of endoplasmic reticulum (ER) stress. However, it is noteworthy that autophagy can act as a mechanism of resistance to Toosendanin's effects.

Figure 1: this compound's Mechanism of Action in NSCLC.

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effects.

| Cell Line | Histology | This compound IC50 (µM) | Incubation Time |

| A549 | Adenocarcinoma | 1.691 - 18.20 | 48-72 h[2] |

| HCC827 | Adenocarcinoma | 1.691 - 18.20 | 48-72 h[2] |

| H838 | Adenocarcinoma | 1.691 - 18.20 | 48-72 h[2] |

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound. Treatment with this compound has been shown to significantly inhibit tumor growth in A549 xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used in the study of this compound's effects on NSCLC.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., A549, HCC827, H838)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in each well with 100 µL of medium containing various concentrations of this compound (e.g., 0-90 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Figure 2: Workflow for the Cell Viability (MTT) Assay.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of NSCLC cells after treatment with this compound.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet solution (0.5% in methanol)

Procedure:

-

Seed a low density of NSCLC cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-6 µM) for 72 hours.

-

Replace the drug-containing medium with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the SHP-2/JAK/STAT3 pathway.

Materials:

-

NSCLC cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-SHP-2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

In Vivo Ubiquitination Assay

This assay is performed to assess the effect of this compound on the ubiquitination of SHP-2 in NSCLC cells.

Materials:

-

NSCLC cells co-transfected with plasmids expressing HA-Ubiquitin and Flag-SHP-2

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer

-

Anti-Flag antibody conjugated to agarose beads

-

Anti-HA antibody for Western blotting

Procedure:

-

Co-transfect NSCLC cells with plasmids for HA-Ubiquitin and Flag-SHP-2.

-

Treat the cells with this compound for the desired time.

-

Add MG132 for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate Flag-SHP-2 using anti-Flag agarose beads.

-

Wash the beads extensively.

-

Elute the protein complexes and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated SHP-2.

Nude Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

NSCLC cells (e.g., A549)

-

Matrigel

-

This compound solution for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each nude mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dosage and schedule, e.g., intraperitoneal injection) to the treatment group. The control group receives the vehicle.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Figure 3: General Workflow for a Nude Mouse Xenograft Study.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for non-small cell lung cancer. Its unique mechanism of action, targeting the SHP-2/JAK/STAT3 pathway, offers a novel strategy to combat this challenging disease. The preclinical data summarized herein provide a strong rationale for its continued investigation. Future research should focus on comprehensive in vivo efficacy and toxicity studies, exploration of potential synergistic combinations with existing NSCLC therapies, and the identification of predictive biomarkers to guide its clinical development. The detailed protocols provided in this guide are intended to facilitate further research and accelerate the translation of this compound from a promising natural product to a potential clinical reality for NSCLC patients.

References

Isotoosendanin: A Technical Guide to Its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotoosendanin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds, isolated from the fruits and bark of Melia toosendan. Long used in traditional Chinese medicine, this plant has yielded compounds that are now the subject of intense scientific scrutiny for their potent biological activities. This compound and its close analogue, Toosendanin, have demonstrated significant anti-inflammatory, insecticidal, and, most notably, anti-cancer properties.[1][2] This document provides an in-depth technical overview of the discovery, history, and detailed molecular mechanisms of this compound, with a focus on its effects on key signaling pathways implicated in cancer progression. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support further research and development.

Discovery and History

Traditional Medicine Origins

The source of this compound, Melia toosendan Sieb. et Zucc. (Meliaceae), commonly known as the Chinaberry tree, has a long history in traditional Chinese medicine. Its fruits (Fructus Meliae Toosendan) and bark (Cortex Meliae) have been historically used to treat ailments such as stomachaches, inflammatory conditions, and parasitic infections. The insecticidal properties of the plant's extracts were also well-known, leading to its use as a natural pesticide. This historical use provided the first clues to the presence of potent bioactive compounds within the plant.

Isolation and Identification

Scientific investigation into the chemical constituents of Melia toosendan led to the isolation of a family of complex limonoids. Among these, Toosendanin (TSN) and its isomer, this compound (ITSN), were identified as principal active components.[1] These compounds are characterized by a complex tetracyclic triterpenoid structure. The isolation of these molecules allowed for their detailed characterization and the systematic evaluation of their pharmacological activities, transitioning their application from traditional remedies to modern scientific research.

Pharmacological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. Its primary mechanism in cancer is the induction of multiple forms of cell death, including apoptosis, necrosis, and autophagy, and the inhibition of metastasis.

Anti-Cancer Activity

This compound has shown significant cytotoxicity against a variety of cancer cell lines, with a particularly strong inhibitory effect on triple-negative breast cancer (TNBC).

Table 1: In Vitro Anti-Cancer Activity of this compound (ITSN) and Toosendanin (TSN)

| Compound | Cell Line(s) | Activity | Concentration / IC50 | Citation(s) |

|---|---|---|---|---|

| This compound | MDA-MB-231, 4T1 (TNBC) | Apoptosis Induction | 2.5 µM | |

| Toosendanin | MDA-MB-231, 4T1 (TNBC) | Apoptosis Induction | 20 nM | |

| This compound | MDA-MB-231, BT549, 4T1 (TNBC) | Inhibition of Migration & Invasion | 10 - 1000 nM |

| this compound | N/A | TGFβR1 Kinase Inhibition | IC50 = 6732 nM | |

Anti-Inflammatory Activity

The traditional use of Melia toosendan for inflammatory conditions is supported by modern research. Limonoids isolated from the plant have been shown to modulate key inflammatory pathways, such as NF-κB signaling. While specific IC50 values for this compound in anti-inflammatory assays are not as widely published as its anti-cancer data, its activity is demonstrated through the inhibition of inflammatory mediators.

Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Inhibition of the TGF-β Signaling Pathway

One of the most well-characterized mechanisms of this compound in cancer is its direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key driver of metastasis.

-

Direct Target: this compound directly binds to the TGF-β receptor type 1 (TGFβR1).

-

Mechanism: This binding abrogates the kinase activity of TGFβR1, preventing the phosphorylation of its downstream targets, Smad2 and Smad3.

-

Cellular Outcome: The blockade of Smad2/3 activation inhibits the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis. This leads to a reduction in cell migration, invasion, and the formation of invadopodia.

-

Downstream Effects: Inhibition of the TGF-β/Smad2/3 axis by this compound also leads to a decrease in the expression of GOT2. This, in turn, promotes the degradation of MYH9, a protein involved in regulating mitochondrial fission and the formation of lamellipodia, further suppressing the metastatic potential of cancer cells.

Induction of Caspase-Dependent Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily executed by a family of proteases called caspases.

-

Mechanism: Treatment with this compound leads to the proteolytic cleavage of initiator caspases (like pro-caspase-9) and executioner caspases (like pro-caspase-3) into their active forms.

-

Regulation: Concurrently, this compound downregulates the expression of anti-apoptotic proteins, such as Bcl-xL, tipping the cellular balance in favor of cell death.

-

Cellular Outcome: Activated executioner caspases cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in the elimination of the cancer cell.

Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. Dysregulation of this pathway is linked to chronic inflammation and cancer. Studies have shown that limonoids from Melia toosendan can significantly modulate TNFα-induced NF-κB activity.

-

Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like TNFα) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus.

-

Cellular Outcome: In the nucleus, NF-κB acts as a transcription factor, promoting the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

This compound's Role: The anti-inflammatory effects of this compound are attributed to its ability to suppress this pathway, likely by preventing the degradation of IκBα, thereby blocking NF-κB activation and nuclear translocation.

Key Experimental Protocols

The following sections provide generalized protocols for the extraction, analysis, and biological evaluation of this compound, based on methodologies cited in the literature.

Extraction and Isolation of this compound

This protocol describes a typical workflow for isolating this compound from its natural source, Melia toosendan fruits.

Methodology:

-

Preparation: Air-dried fruits of Melia toosendan are ground into a fine powder.

-

Extraction: The powder is extracted exhaustively with 95% ethanol at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). The limonoids typically concentrate in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as petroleum ether-acetone or hexane-ethyl acetate.

-

Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: The pooled fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to yield pure this compound.

-

Structure Elucidation: The final structure is confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry (MS).

In Vitro Cell Viability and Apoptosis Analysis

This protocol outlines a typical workflow for assessing the anti-cancer effects of this compound on a cancer cell line.

Methodology:

-

Cell Culture: Triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in multi-well plates. After allowing them to adhere, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO). Cells are incubated for specific time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT):

-

After incubation, MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

Absorbance is read on a microplate reader, and cell viability is calculated relative to the vehicle control. The IC50 value is determined.

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

After treatment, both adherent and floating cells are collected.

-

Cells are washed and resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added.

-

The cell suspension is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot for Apoptosis Markers:

-

Treated cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved Caspase-9, Bcl-xL, and a loading control like β-actin).

-

The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion and Future Directions

This compound is a promising natural product with well-defined mechanisms of action, particularly in the context of triple-negative breast cancer. Its ability to co-target fundamental cancer pathways—inhibiting metastasis via the TGF-β axis while simultaneously inducing apoptosis—makes it a compelling candidate for further drug development. Future research should focus on optimizing its therapeutic index, potentially through medicinal chemistry approaches or novel drug delivery systems, and exploring its efficacy in combination with existing chemotherapies or immunotherapies. The detailed technical information provided in this guide serves as a foundational resource for scientists dedicated to advancing this compound from a laboratory tool to a potential clinical therapeutic.

References

Early-Stage Research on Isotoosendanin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Preclinical Data and Methodologies

Isotoosendanin (ITSN), a natural triterpenoid compound, has emerged as a promising candidate in early-stage cancer research, particularly for its potent anti-tumor activities. This technical guide provides a comprehensive overview of the core preclinical findings on this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols to support further research and development.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways. The primary mechanism identified is the direct inhibition of the Transforming Growth Factor-beta Receptor 1 (TGFβR1) kinase activity. Additionally, ITSN has been shown to inhibit the JAK/STAT3 signaling pathway and, in related compounds like Toosendanin, the PI3K/Akt/mTOR pathway has been implicated.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| TGFβR1 Kinase Activity IC50 | - | 6732 nM | [1][2] |

| Cell Viability IC50 (48-72h) | A549, HCC827, H838 (NSCLC) | 1.691 to 18.20 µM | [1][2] |

Table 2: Effects of this compound on Cell Behavior

| Experimental Assay | Cell Line(s) | Treatment Concentration | Observed Effect | Reference(s) |

| Colony Formation Inhibition | A549, HCC827, H838 | 1-6 µM (72h) | Significant inhibition | [1] |

| Cell Cycle Arrest | A549, HCC827, H838 | 1-6 µM (24-72h) | G0/G1 phase arrest | |

| Apoptosis Induction | A549, HCC827, H838 | 1-6 µM (24-72h) | Increased Bax and Cleaved Caspase-3 | |

| EMT Reversal | MDA-MB-231, BT549, 4T1 | 300-1000 nM (24h) | Decreased Vimentin, α-SMA, etc.; Increased E-cadherin | |

| Migration & Invasion | MDA-MB-231, BT549, 4T1 | Not specified | Inhibition |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.

TGFβR1 Kinase Assay

This assay is crucial for determining the direct inhibitory effect of this compound on TGFβR1 kinase activity.

-

Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Materials:

-

Active TGFβR1 (ALK5) enzyme

-

TGFβR1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well low volume plates

-

-

Procedure:

-

Dilute the TGFβR1 enzyme, substrate, ATP, and this compound in the kinase buffer.

-

In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO for control), followed by 2 µl of the enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubate the plate at room temperature for 120 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-